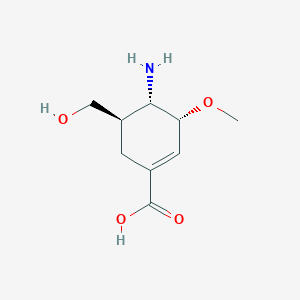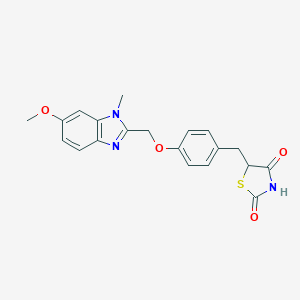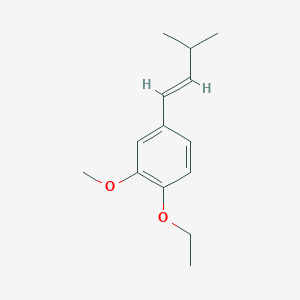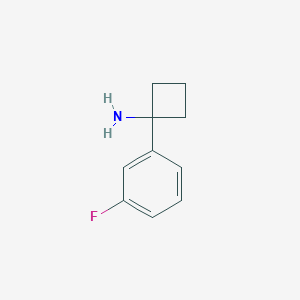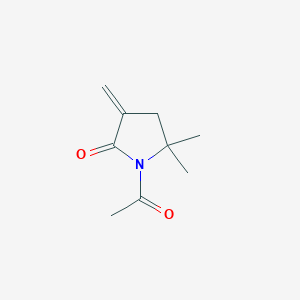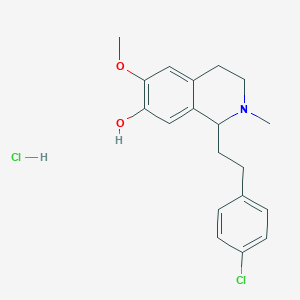![molecular formula C9H13BrO B070960 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene CAS No. 168007-86-1](/img/structure/B70960.png)
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is a bicyclic compound that has been of interest to researchers due to its unique chemical structure and potential applications in various fields. This compound is also known as 2-bromo-2-ethoxy-1,3,3-trimethylbicyclo[2.2.1]heptane and has a molecular weight of 209.16 g/mol.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to undergo various reactions, such as cycloaddition reactions, which are facilitated by its unique chemical structure.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene in lab experiments is its unique chemical structure, which allows for the synthesis of various compounds. However, one of the limitations is the difficulty in obtaining this compound in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene. One area of interest is the synthesis of new compounds using this compound as a starting material. Another area of research is the study of the mechanism of action of this compound and its potential applications in various fields, such as materials science and drug discovery.
In conclusion, 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is a unique compound that has potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene involves the reaction of 3-bromo-4-methylcyclohexene with ethyl magnesium bromide in the presence of a catalyst such as copper(I) iodide. This reaction leads to the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene has been studied for its potential applications in various fields of science. One of the main areas of research is its use as a starting material for the synthesis of other compounds. This compound has been used as a precursor for the synthesis of various natural products, such as the sesquiterpene (-)-cubenene.
Propiedades
Número CAS |
168007-86-1 |
|---|---|
Nombre del producto |
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene |
Fórmula molecular |
C9H13BrO |
Peso molecular |
217.1 g/mol |
Nombre IUPAC |
3-bromo-4-ethoxybicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C9H13BrO/c1-2-11-9-7-3-6(4-7)5-8(9)10/h5-7,9H,2-4H2,1H3 |
Clave InChI |
VWZXBEKLONOPRI-UHFFFAOYSA-N |
SMILES |
CCOC1C2CC(C2)C=C1Br |
SMILES canónico |
CCOC1C2CC(C2)C=C1Br |
Sinónimos |
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



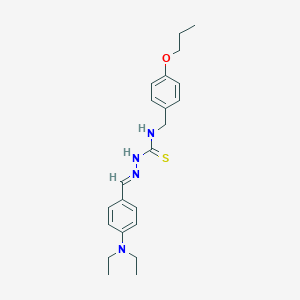
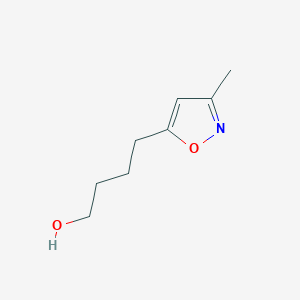
![1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B70884.png)
